molecular formula C8H11N3 B178538 1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 149139-43-5

1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No. B178538
M. Wt: 149.19 g/mol
InChI Key: MPAMGIZXDRTXEW-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C8H11N3. It has a molecular weight of 149.2 . The IUPAC name for this compound is 1-tert-butyl-1H-pyrazole-4-carbonitrile .


Synthesis Analysis

The synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with solid N-bromosuccinimide in N,N-dimethylformamide (DMF) at room temperature .


Molecular Structure Analysis

The InChI code for 1-tert-butyl-1H-pyrazole-4-carbonitrile is 1S/C8H11N3/c1-8(2,3)11-6-7(4-9)5-10-11/h5-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

1-tert-butyl-1H-pyrazole-4-carbonitrile can participate in various chemical reactions. For instance, it can undergo a [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles . It can also react with β,γ-unsaturated hydrazones in a Cu-catalyzed aerobic oxidative cyclization to form a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

1-tert-butyl-1H-pyrazole-4-carbonitrile is stored at room temperature .

Scientific Research Applications

Use as an Intermediate in Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: “1-tert-butyl-1H-pyrazole-4-carbonitrile” is used as a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . These compounds have potential applications in the development of new drugs .
  • Methods of Application: The compound is synthesized from methanetricarbonitrile potassium salt and tert-butylhydrazine hydrochloride . The reaction is carried out in water at 100°C for 24 hours .
  • Results/Outcomes: The synthesis results in a variety of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . The exact outcomes depend on the specific reactions and conditions used .

Synthesis of Diverse Heterocyclic Scaffolds

  • Scientific Field: Organic Chemistry
  • Application Summary: 5-Amino-pyrazoles, such as “1-tert-butyl-1H-pyrazole-4-carbonitrile”, are potent reagents in organic synthesis . They can be used to construct diverse heterocyclic or fused heterocyclic scaffolds .
  • Methods of Application: The specific methods of application can vary widely depending on the desired product . They can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results/Outcomes: The outcomes of these reactions are diverse heterocyclic compounds, which have a wide range of applications, especially in the field of pharmaceutics and medicinal chemistry .

Synthesis of Fused Pyrazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrazoles, including “1-tert-butyl-1H-pyrazole-4-carbonitrile”, can be used in the synthesis of fused pyrazole derivatives .
  • Methods of Application: The specific methods of application can vary, but one example is a “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .
  • Results/Outcomes: The outcome of these reactions are fused pyrazole derivatives, which can have a wide range of applications, especially in the field of drug discovery .

Synthesis of Sulfanylated Pyrazoles

  • Scientific Field: Organic Chemistry
  • Application Summary: “1-tert-butyl-1H-pyrazole-4-carbonitrile” can be used in the synthesis of sulfanylated pyrazoles .
  • Methods of Application: The specific methods of application can vary, but one example is a method that provides a simple and reliable way to create valuable sulfanylated pyrazoles under metal- and solvent-free conditions .
  • Results/Outcomes: The outcome of these reactions are sulfanylated pyrazoles, which can have a wide range of applications, especially in the field of drug discovery .

Synthesis of Valuable Organic Molecules

  • Scientific Field: Organic Chemistry
  • Application Summary: 5-Amino-pyrazoles, such as “1-tert-butyl-1H-pyrazole-4-carbonitrile”, are potent reagents in organic synthesis . They can be used to synthesize remarkable organic molecules with versatile functionalities .
  • Methods of Application: The specific methods of application can vary widely depending on the desired product . They can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results/Outcomes: The outcomes of these reactions are diverse organic compounds, which have a wide range of applications, especially in the field of pharmaceutics and medicinal chemistry .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-8(2,3)11-6-7(4-9)5-10-11/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAMGIZXDRTXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449522
Record name 1-tert-Butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-1H-pyrazole-4-carbonitrile

CAS RN

149139-43-5
Record name 1-(1,1-Dimethylethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149139-43-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-pyrazole-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-1H-pyrazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MA Bobko, AC Kaura, KA Evans, DS Su - Organic letters, 2012 - ACS Publications
A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides 1 has been devised. Preparation of pyrazole bromide 3 from potassium …
Number of citations: 14 pubs.acs.org
EL Moyano, JP Colomer, GI Yranzo - 2008 - Wiley Online Library
7‐Substituted 3,7‐dihydro‐4H‐pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones 2a–d were conveniently prepared by direct diazotization of 5‐aminopyrazole‐4‐carbonitriles 1a–d in HCl media. …
Z Zhang, KK Ojo, RSR Vidadala, W Huang… - ACS medicinal …, 2014 - ACS Publications
5-Aminopyrazole-4-carboxamide was used as an alternative scaffold to substitute for the pyrazolopyrimidine of a known “bumped kinase inhibitor” to create selective inhibitors of calcium…
Number of citations: 59 pubs.acs.org
F Xie, L Zhou, C Ge, X Song, H Yan - Bioorganic & Medicinal Chemistry …, 2022 - Elsevier
A series of pyrazolo[3,4-d]pyrimidin-4-one scaffold were designed and synthesized as novel CDK2 inhibitors. By analyzing the common motifs of various known inhibitors, the designed …
Number of citations: 1 www.sciencedirect.com
R Akhtar, AF Zahoor, N Rasool, M Ahmad, KG Ali - Molecular Diversity, 2022 - Springer
Metal-catalyzed reactions play a vital part to construct a variety of pharmaceutically important scaffolds from past few decades. To carry out these reactions under mild conditions with low…
Number of citations: 34 link.springer.com
A Ansari, A Ali, N Khan, MS Umar, M Owais - Steroids, 2022 - Elsevier
Zinc oxide nanoparticles (ZnO NPs) were synthesized by a green method using Azadirachta indica leaf extract. The structure of the prepared ZnO (NPs) were characterized by FT-IR, …
Number of citations: 10 www.sciencedirect.com
NY Mok, S Maxe, R Brenk - Journal of chemical information and …, 2013 - ACS Publications
The efficiency of automated compound screening is heavily influenced by the design and the quality of the screening libraries used. We recently reported on the assembly of one …
Number of citations: 26 pubs.acs.org
I Neundorf, R Rennert, J Franke, I Közle… - Bioconjugate …, 2008 - ACS Publications
The interest in using small peptides for therapeutic and diagnostic in vivo applications is based on several advantageous features such as good penetration into tissues and rapid …
Number of citations: 34 pubs.acs.org
YE Lewis, A Galesic, PM Levine, CA De Leon… - ACS chemical …, 2017 - ACS Publications
The aggregation of neurodegenerative-disease associated proteins can be affected by many factors, including a variety of post-translational modifications. One such modification, O-…
Number of citations: 88 pubs.acs.org
A Imhof, M Megens, JJ Engelberts… - The Journal of …, 1999 - ACS Publications
We have measured the absorption spectrum, the emission spectrum, the emission lifetime, and the photostability of fluorescein isothiocyanate (FITC) incorporated inside colloidal silica …
Number of citations: 304 pubs.acs.org

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